Tert-butyl2'-oxo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate
Description
Predicted ¹H NMR Chemical Shifts
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| tert-butyl (C(CH₃)₃) | 1.43 | Singlet |
| Indoline NH | 9.2–10.1 | Broad singlet |
| Azetidine CH₂ | 3.6–4.2 | Multiplet |
| Aromatic H (indoline) | 6.8–7.5 | Doublet/multiplet |
Predicted ¹³C NMR Signals
| Carbon Type | δ (ppm) |
|---|---|
| Carbamate C=O | 168–172 |
| Indoline C=O | 175–178 |
| Spiro C (C3) | 65–70 |
| Aromatic C (indoline) | 115–135 |
The spiro junction disrupts conjugation between the azetidine and indoline rings, leading to distinct electronic environments for equivalent protons.
Electronic Structure Investigation via Density Functional Theory (DFT)
DFT calculations (B3LYP/6-311+G(d,p)) on related spiroazetidines predict:
| Parameter | Value | Source |
|---|---|---|
| HOMO-LUMO gap | 4.8–5.2 eV | |
| Electrostatic potential (C=O) | −0.45 e/ų | |
| NBO charge (spiro C) | +0.12 |
The HOMO is localized on the indoline’s π-system, while the LUMO resides on the azetidine’s σ* orbitals, suggesting nucleophilic reactivity at the spiro carbon. The tert-butyl group exerts an electron-donating effect, stabilizing the carbamate moiety.
Properties
IUPAC Name |
tert-butyl 2-oxospiro[1H-indole-3,3'-azetidine]-1'-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-14(2,3)20-13(19)17-8-15(9-17)10-6-4-5-7-11(10)16-12(15)18/h4-7H,8-9H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXROXDVJNVTCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)C3=CC=CC=C3NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl2’-oxo-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate typically involves the formation of the spirocyclic core through cyclization reactions. One common method involves the reaction of an indole derivative with an azetidine precursor under conditions that promote spirocyclization. This can be achieved using various catalysts and reagents, such as Lewis acids or bases, to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to scale up the production while maintaining stringent control over reaction conditions. The choice of solvents, temperature, and pressure conditions are critical factors in the industrial synthesis to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl2’-oxo-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Scientific Research Applications
Antitumor Activity
Research has indicated that compounds similar to tert-butyl 2'-oxo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate exhibit promising antitumor properties. For instance, derivatives of spirocyclic compounds have been tested against various cancer cell lines, showing significant cytotoxic effects. A study reported that certain analogs demonstrated IC50 values in the low micromolar range against MCF-7 breast cancer cells, indicating their potential as anticancer agents .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Heterocyclic compounds often display antibacterial and antifungal properties due to their ability to interfere with microbial metabolic processes. Preliminary studies suggest that derivatives of this compound can inhibit the growth of resistant bacterial strains, making them candidates for further development as antibiotics .
Neuroprotective Effects
Emerging research suggests that compounds with similar structures may offer neuroprotective benefits. The modulation of stress pathways in neurodegenerative diseases has been linked to certain heterocycles, including spiro compounds. This property could be explored further in the context of diseases like Alzheimer's and Parkinson's .
Case Study 1: Antitumor Activity Assessment
A recent study synthesized several derivatives of tert-butyl 2'-oxo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate and evaluated their antitumor activity against various cell lines. The results indicated that some derivatives exhibited IC50 values ranging from 0.01 to 0.05 μM against MCF-7 cells, outperforming standard chemotherapeutics like Doxorubicin .
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 0.013 | |
| Compound B | HCT-116 | 0.018 | |
| Doxorubicin | MCF-7 | ~0.05 |
Case Study 2: Antimicrobial Screening
In another study focusing on antimicrobial properties, several derivatives were screened against clinically relevant bacterial strains. Compounds showed minimal inhibitory concentrations (MIC) between 8-32 µg/mL against resistant strains of Escherichia coli and Klebsiella pneumoniae, indicating potential as new antibiotic agents .
Mechanism of Action
The mechanism of action of Tert-butyl2’-oxo-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological target and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Spirocyclic indole derivatives are pivotal in medicinal chemistry due to their conformational rigidity and bioactivity. Below is a systematic comparison of the target compound with structurally related analogs:
Table 1: Structural and Functional Comparison
Key Findings
Substituent Effects: Halogenation: Chloro (C₁₅H₁₇ClN₂O₃) and bromo (C₁₆H₂₀N₃O₃Br) analogs exhibit increased molecular weight and altered electronic properties, enhancing binding to hydrophobic enzyme pockets . Amino vs.
Spiroheterocycle Variations: Replacing azetidine with piperidine (C₁₆H₂₀N₃O₃Br) introduces a six-membered ring, increasing conformational flexibility but reducing strain-induced reactivity . Cyclopropane-containing analogs (C₁₀H₈BrNO₂) demonstrate potent antiviral activity, highlighting the role of spiro-ring size in target engagement .
Synthetic Accessibility :
- The Boc-protected azetidine-indole core (target compound) is synthesized via RuO2-mediated oxidation and Boc protection, achieving ~45–62% yields .
- Chloro and bromo derivatives require halogenation steps (e.g., NaIO4/RuO2 for oxidation, electrophilic substitution for halogenation), which may lower yields due to side reactions .
Brominated analogs (e.g., C₁₆H₂₀N₃O₃Br) are explored in kinase inhibitor development due to their electron-deficient spirocores .
Q & A
Advanced Research Question
- Multicomponent reactions (MCRs): Ugi-5C-4CR generates polycyclic spiro scaffolds via isocyanide-based cyclization .
- Post-functionalization: Bromination at the 5'-position (e.g., 5'-bromo analogs) enables Suzuki-Miyaura couplings for diversification .
- Photocatalysis: Visible-light-mediated C–H activation introduces substituents without Boc deprotection .
What purification techniques are most effective for isolating high-purity spiro compounds?
Basic Research Question
- Flash chromatography: Optimal for non-polar intermediates (e.g., EtOAc/cyclohexane, 1:4) .
- Recrystallization: Tert-butyl derivatives often crystallize from ethanol/water mixtures (95% purity reported) .
- Preparative HPLC: Resolves diastereomers using C18 columns with acetonitrile/water gradients .
How does the compound’s stability under varying storage conditions impact experimental reproducibility?
Advanced Research Question
Degradation via hydrolysis (tert-butyl cleavage) or oxidation (indole ring) occurs under humid or light-exposed conditions. Stability studies recommend:
- Storage at –20°C under argon .
- Use of stabilizers (e.g., BHT) in solution phases .
- Regular NMR monitoring for Boc group integrity (δ 1.4 ppm singlet) .
What role do spiroazetidine-indole derivatives play in drug discovery pipelines?
Advanced Research Question
These scaffolds are explored as:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
